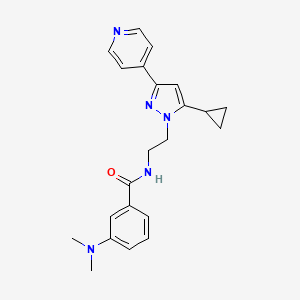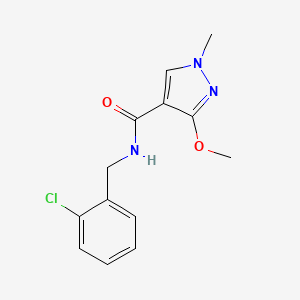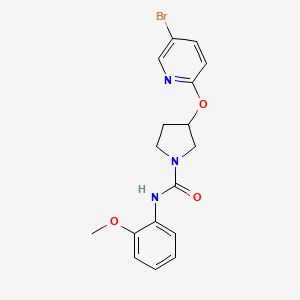
3-((5-bromopyridin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-bromopyridin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide, also known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyrrolidine class of drugs and has been shown to have a range of pharmacological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Optimization
Research in chemical synthesis often focuses on the discovery and optimization of molecules with potential therapeutic or industrial applications. For example, the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily highlights the importance of substituted pyridine and pyrrolidine derivatives in developing new medications. Such compounds demonstrate complete tumor stasis in specific cancer models, underscoring the potential of similar compounds for therapeutic use (Schroeder et al., 2009).
Antibacterial and Antimicrobial Activity
Some pyridine and pyrrolidine derivatives exhibit significant antibacterial and antimicrobial activities. For instance, novel cyanopyridine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria, showing promise for the development of new antimicrobial agents (Bogdanowicz et al., 2013). This suggests that similar structural derivatives could be explored for antibacterial applications.
Antiprotozoal and Antiviral Activities
Derivatives of pyridine and pyrrolidine have also been studied for their potential antiprotozoal and antiviral activities. For example, dicationic imidazo[1,2-a]pyridines have shown strong DNA affinities and remarkable in vitro and in vivo activities against protozoal infections, offering insights into the design of new antiprotozoal agents (Ismail et al., 2004). This area of research indicates the potential of pyridine and pyrrolidine derivatives in combating infectious diseases.
Insecticidal Properties
Research into the insecticidal properties of pyridine derivatives, such as their effectiveness against specific pests, highlights another application avenue. These studies reveal that certain pyridine derivatives possess significant insecticidal activities, suggesting potential applications in agriculture and pest management (Bakhite et al., 2014).
Propriétés
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-23-15-5-3-2-4-14(15)20-17(22)21-9-8-13(11-21)24-16-7-6-12(18)10-19-16/h2-7,10,13H,8-9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBPSIWJRJFHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

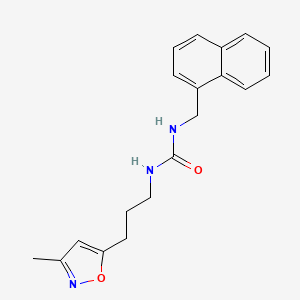
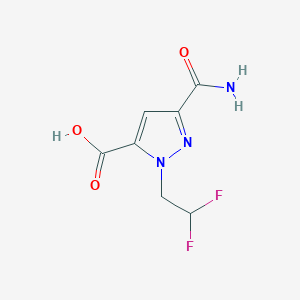
![6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2862394.png)

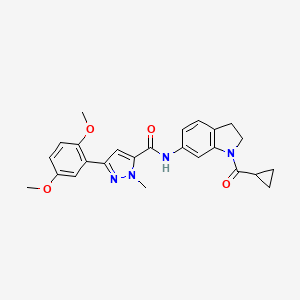
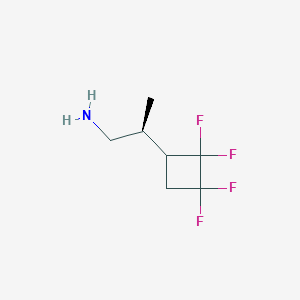
![6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B2862401.png)
![(Z)-ethyl 1-butyl-2-((3-chlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2862404.png)

